molecular formula C23H28N4O4S B11480367 4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No.: B11480367
M. Wt: 456.6 g/mol
InChI Key: YAFHDXCFXQMABC-UHFFFAOYSA-N
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Description

4-[CYCLOHEXYL(METHYL)SULFAMOYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a cyclohexyl(methyl)sulfamoyl group and a 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[CYCLOHEXYL(METHYL)SULFAMOYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfamoyl Group: The cyclohexyl(methyl)sulfamoyl group can be introduced via sulfonation reactions using appropriate sulfonating agents.

    Coupling Reactions: The final coupling of the benzodiazole core with the sulfamoyl-substituted benzamide can be carried out using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[CYCLOHEXYL(METHYL)SULFAMOYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-[CYCLOHEXYL(METHYL)SULFAMOYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[CYCLOHEXYL(METHYL)SULFAMOYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Modulation: Interacting with a receptor to alter its signaling pathway.

    Binding: Forming complexes with proteins to affect their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Cyclohexyl(methyl)sulfamoyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-6-yl)benzamide
  • 4-[Cyclohexyl(methyl)sulfamoyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-4-yl)benzamide

Uniqueness

4-[CYCLOHEXYL(METHYL)SULFAMOYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE is unique due to its specific substitution pattern and the presence of both a sulfamoyl group and a benzodiazole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H28N4O4S

Molecular Weight

456.6 g/mol

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide

InChI

InChI=1S/C23H28N4O4S/c1-25-20-14-11-17(15-21(20)26(2)23(25)29)24-22(28)16-9-12-19(13-10-16)32(30,31)27(3)18-7-5-4-6-8-18/h9-15,18H,4-8H2,1-3H3,(H,24,28)

InChI Key

YAFHDXCFXQMABC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)N(C1=O)C

Origin of Product

United States

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